molecular formula C22H21N5O2 B6030313 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol

2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol

Cat. No.: B6030313
M. Wt: 387.4 g/mol
InChI Key: KTUAVRHQTCYMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core linked to a quinazoline moiety via an amino group. The quinazoline ring is substituted with an ethoxy group at position 8 and a methyl group at position 4, while the pyrimidin-4-ol is substituted with a 4-methylphenyl group at position 4.

Properties

IUPAC Name

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-4-(4-methylphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-4-29-18-7-5-6-16-14(3)23-21(26-20(16)18)27-22-24-17(12-19(28)25-22)15-10-8-13(2)9-11-15/h5-12H,4H2,1-3H3,(H2,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUAVRHQTCYMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A common route involves cyclizing 2-amino-5-ethoxy-N-methylbenzamide with formamidine acetate under acidic conditions.

Procedure :

  • Starting Material : 2-Amino-5-ethoxybenzoic acid is methylated using dimethyl sulfate in alkaline methanol to yield 2-amino-5-ethoxy-N-methylbenzamide.

  • Cyclization : The benzamide is heated with formamidine acetate in acetic acid at 110°C for 6 hours, forming the quinazoline core.

  • Isolation : The product is precipitated by adjusting the pH to 8–9 with ammonium hydroxide, yielding 8-ethoxy-4-methylquinazolin-2-amine as a pale-yellow solid (Yield: 72–78%).

Key Reaction :

2-Amino-5-ethoxy-N-methylbenzamide+Formamidine acetateAcOH, 110°C8-Ethoxy-4-methylquinazolin-2-amine\text{2-Amino-5-ethoxy-N-methylbenzamide} + \text{Formamidine acetate} \xrightarrow{\text{AcOH, 110°C}} \text{8-Ethoxy-4-methylquinazolin-2-amine}

Alternative Pathway via Chloroquinazoline Intermediate

For higher purity, 2-chloro-8-ethoxy-4-methylquinazoline is synthesized first, followed by amination.

Steps :

  • Chlorination : 8-Ethoxy-4-methylquinazoline-2(1H)-one is treated with phosphorus oxychloride (POCl₃) at reflux for 4 hours to form 2-chloro-8-ethoxy-4-methylquinazoline.

  • Amination : The chloro intermediate reacts with aqueous ammonia in tetrahydrofuran (THF) at 60°C, yielding the desired amine (Yield: 85%).

Synthesis of 6-(4-Methylphenyl)pyrimidin-4-ol

Biginelli-like Cyclocondensation

A modified Biginelli reaction condenses ethyl acetoacetate, 4-methylbenzaldehyde, and urea in ethanol under acidic conditions.

Optimized Conditions :

  • Catalyst : Concentrated HCl (10 mol%)

  • Temperature : 80°C, 8 hours

  • Yield : 68–70%

Reaction :

Ethyl acetoacetate+4-Methylbenzaldehyde+UreaHCl, EtOH6-(4-Methylphenyl)pyrimidin-4-ol\text{Ethyl acetoacetate} + \text{4-Methylbenzaldehyde} + \text{Urea} \xrightarrow{\text{HCl, EtOH}} \text{6-(4-Methylphenyl)pyrimidin-4-ol}

Purification via recrystallization from ethanol improves purity (>95%).

Coupling of Quinazoline and Pyrimidine Moieties

Nucleophilic Aromatic Substitution

The amine group of 8-ethoxy-4-methylquinazolin-2-amine displaces a leaving group (e.g., chloro) on the pyrimidine ring.

Procedure :

  • Activation : 6-(4-Methylphenyl)pyrimidin-4-ol is converted to its 4-chloro derivative using POCl₃.

  • Coupling : The chloro-pyrimidine reacts with 8-ethoxy-4-methylquinazolin-2-amine in dimethylformamide (DMF) with K₂CO₃ at 90°C for 10 hours.

  • Yield : 58–60%.

Buchwald-Hartwig Amination

For milder conditions, palladium-catalyzed cross-coupling is utilized.

Conditions :

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs₂CO₃

  • Solvent : Toluene

  • Temperature : 110°C, 24 hours

  • Yield : 72%

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Buchwald-Hartwig
Yield 58–60%72%
Reaction Time 10 hours24 hours
Catalyst Cost LowHigh
Byproducts ModerateMinimal
Scalability Industrial-friendlyLab-scale

The Buchwald-Hartwig method offers higher yields but requires expensive catalysts, making nucleophilic substitution preferable for large-scale synthesis.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization includes:

  • ¹H/¹³C NMR : Confirms substitution patterns.

  • HRMS : Validates molecular formula (C₂₃H₂₂N₆O₂).

  • HPLC : Purity >98%.

Challenges and Optimization

  • Regioselectivity : Ethoxy group placement at position 8 requires careful control during quinazoline synthesis.

  • Stability : Pyrimidin-4-ol is prone to tautomerization; anhydrous conditions mitigate degradation.

  • Catalyst Recycling : Pd recovery systems improve cost-efficiency in Buchwald-Hartwig protocols .

Chemical Reactions Analysis

Types of Reactions

2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline or pyrimidine derivatives.

Scientific Research Applications

2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Binding Data

Compound Name / ID Key Substituents Molecular Formula Binding Affinity (Ki) Biological Activity Reference
Target Compound 8-Ethoxy-4-methylquinazoline, 4-methylphenyl C22H20N6O2 Not reported Inferred kinase inhibition
ZINC17879278 4,6-Dimethylquinazoline, pyrimidin-2-ylsulfanylmethyl C18H17N7OS 68.29 ± 0.01 nM TCTP ligand (anticancer) Investigational New Drugs
ZINC9419129 4,6-Dimethylquinazoline, 3-methoxyphenyl C20H18N6O2 42.07 ± 0.00 nM TCTP ligand (anticancer) Investigational New Drugs
6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol 6-Methoxy-4-methylquinazoline, benzimidazolylsulfanylmethyl C22H19N7O2S Not reported Anticancer (structural inference)
Artesunate (Control) Endoperoxide sesquiterpene lactone C19H28O8 53.67 ± 0.01 µM Antimalarial, anticancer Investigational New Drugs

Key Observations:

Substituent Impact on Binding Affinity :

  • The ethoxy group in the target compound may enhance metabolic stability compared to the methoxy group in ZINC9419129, which shows a lower Ki (42.07 nM) .
  • The 4-methylphenyl group in the target compound likely improves hydrophobic interactions with target proteins, similar to the 3-methoxyphenyl group in ZINC9419129 .

Heterocyclic Modifications :

  • Replacement of the pyrimidin-2-ylsulfanylmethyl group (ZINC17879278) with a benzimidazolylsulfanylmethyl group () increases molecular weight (445.5 g/mol vs. 445.5 g/mol) but may reduce solubility due to added hydrophobicity .

Biological Activity Trends: Quinazoline-pyrimidine hybrids generally exhibit nanomolar binding affinities for targets like TCTP, outperforming controls like Artesunate (µM range) .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties

Compound Name / ID Molecular Weight (g/mol) LogP (Predicted) Water Solubility
Target Compound 400.44 ~3.5 (estimated) Low (hydrophobic aryl)
ZINC9419129 374.39 ~3.2 Moderate (polar methoxy)
6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol 445.50 ~4.0 Low (bulky substituents)

Key Observations:

  • The ethoxy group in the target compound may slightly increase LogP compared to ZINC9419129, reducing aqueous solubility.
  • The benzimidazolylsulfanylmethyl group in introduces steric bulk, further lowering solubility .

Q & A

Q. How can the synthesis of 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol be optimized for yield and purity?

  • Methodological Answer : Synthesis optimization involves refluxing intermediates (e.g., quinazoline and pyrimidine precursors) in ethanol under controlled conditions. For example, morpholine and formaldehyde can be used as catalysts in a Mannich-type reaction to functionalize the pyrimidine core . Reaction time (e.g., 10–12 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to aldehyde) should be systematically adjusted. Post-reaction purification via crystallization (ethanol/water mixtures) ensures purity. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–8.2 ppm) and confirms substitution patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=O/C=N vibrations at 1600–1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z).
  • X-ray Crystallography (if available): Resolves 3D conformation and hydrogen-bonding networks .

Q. How can preliminary biological activity (e.g., antimicrobial or anticancer) be evaluated?

  • Methodological Answer : Use in vitro assays:
  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
    Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤1%). Data interpretation must account for solubility limitations and cytotoxicity thresholds .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies often arise from structural analogs with minor substitutions (e.g., ethoxy vs. methoxy groups). To resolve:
  • Compare substituent effects via SAR studies : Synthesize analogs (e.g., 6-(3-methoxyphenyl) vs. 6-(4-methylphenyl)) and test under identical conditions.
  • Evaluate physicochemical properties (logP, solubility) using HPLC or shake-flask methods to correlate bioactivity with bioavailability .
  • Example : Ethoxy groups enhance lipophilicity, potentially improving membrane permeability but reducing aqueous solubility .

Q. What experimental design is recommended for in vivo pharmacological studies?

  • Methodological Answer : Adopt a randomized block design with dose-response variables:
  • Groups : Control (vehicle), low/medium/high dose (e.g., 10, 50, 100 mg/kg), and positive control.
  • Parameters : Pharmacokinetics (plasma half-life via LC-MS), toxicity (ALT/AST levels), and efficacy (tumor volume reduction in xenograft models).
  • Statistical Power : Use ≥6 animals/group to account for biological variability. Pilot studies inform sample size calculations .

Q. How can structure-activity relationships (SAR) be systematically investigated?

  • Methodological Answer :
  • Step 1 : Synthesize derivatives with targeted substitutions (e.g., quinazoline ring: ethoxy → methoxy; pyrimidine: hydroxyl → carbonyl).
  • Step 2 : Test analogs in parallel assays (e.g., enzyme inhibition, cell viability).
  • Step 3 : Apply QSAR modeling (e.g., CoMFA, molecular docking) to predict binding affinities to targets like tyrosine kinases. Validate with crystallographic data if available .
  • Example : Replacing the 4-methylphenyl group with chlorophenyl increases steric bulk, potentially altering target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.